2,4,5-trimethyl-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide
Description
2,4,5-TRIMETHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Properties
Molecular Formula |
C25H31N5O2S |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
2,4,5-trimethyl-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C25H31N5O2S/c1-17-14-19(3)23(15-18(17)2)33(31,32)29-22-10-8-21(9-11-22)27-25-26-20(4)16-24(28-25)30-12-6-5-7-13-30/h8-11,14-16,29H,5-7,12-13H2,1-4H3,(H,26,27,28) |
InChI Key |
BZKINQNKMYHQEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCCC4)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,4,5-TRIMETHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves several steps, typically starting with the preparation of the core aromatic structures. The synthetic routes often include:
Formation of the Aromatic Core: This step involves the synthesis of the benzene and pyrimidine rings, which are then functionalized with methyl and piperidine groups.
Sulfonamide Formation:
Coupling Reactions: The final assembly of the compound involves coupling the functionalized aromatic cores under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2,4,5-TRIMETHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or sulfonamide groups, leading to the formation of amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.
Scientific Research Applications
2,4,5-TRIMETHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful in studying enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,4,5-TRIMETHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s conformation and function. Pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins.
Comparison with Similar Compounds
Similar compounds to 2,4,5-TRIMETHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE include:
2,4,5-Trimethylphenyl derivatives: These compounds share the trimethylphenyl core but differ in their functional groups.
Pyrimidine-based sulfonamides: These compounds have a similar pyrimidine and sulfonamide structure but may vary in their substituents.
Benzene sulfonamides: These compounds have the benzene sulfonamide core but differ in their additional functional groups.
The uniqueness of 2,4,5-TRIMETHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
